(R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
(2R)-N-[3-(2-aminoethylamino)-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4/c1-11(2,7-15)9(17)10(18)14-5-3-8(16)13-6-4-12/h9,15,17H,3-7,12H2,1-2H3,(H,13,16)(H,14,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMDXICCGPQBQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743579 | |
| Record name | (2R)-N-{3-[(2-Aminoethyl)amino]-3-oxopropyl}-2,4-dihydroxy-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943528-71-0 | |
| Record name | (2R)-N-[3-[(2-Aminoethyl)amino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943528-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-N-{3-[(2-Aminoethyl)amino]-3-oxopropyl}-2,4-dihydroxy-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Mode of Action
The compound may act as a modulator of the 5-HT2 receptors , which are a subfamily of serotonin receptors. Serotonin receptors are responsible for the release of many neurotransmitters, including dopamine, noradrenaline, and acetylcholine, and also influence various biological and neurological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation.
Additionally, the compound may inhibit Monoamine Oxidase (MAO) , an enzyme that catalyzes the oxidation of monoamines, playing a vital role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical Pathways
The compound’s interaction with 5-HT2 receptors and MAO suggests its involvement in the serotonergic signaling pathway and the neurotransmitter metabolic process . By modulating these pathways, the compound could potentially influence various physiological and psychological responses, including mood regulation, anxiety control, and cognitive function.
Biological Activity
(R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide, commonly known as Pantetheine, is a compound derived from pantothenic acid (Vitamin B5). It plays a pivotal role in various biological processes, particularly in cellular metabolism and energy production. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Pantetheine can be represented as follows:
- Molecular Formula : C11H22N2O4S
- Molecular Weight : 278.37 g/mol
Pantetheine is involved in the synthesis of coenzyme A (CoA), which is essential for fatty acid metabolism and the synthesis of acetyl-CoA. Acetyl-CoA serves as a substrate for the Krebs cycle, playing a critical role in energy production. Additionally, Pantetheine has been shown to exhibit antioxidant properties, protecting cells from oxidative stress.
1. Antioxidant Activity
Research indicates that Pantetheine possesses significant antioxidant properties. It helps mitigate oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity is crucial for maintaining cellular integrity and function.
2. Anti-inflammatory Effects
Pantetheine has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in conditions such as arthritis and cardiovascular diseases.
3. Neuroprotective Properties
Studies have shown that Pantetheine may exert neuroprotective effects by improving mitochondrial function and reducing neuronal apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Cardiovascular Health : A study published in the Journal of Nutrition found that supplementation with Pantetheine improved lipid profiles and reduced markers of inflammation in patients with metabolic syndrome .
- Diabetes Management : Research indicated that Pantetheine supplementation improved glycemic control and insulin sensitivity in diabetic rats, suggesting its potential as an adjunct therapy for diabetes .
- Cognitive Function : A clinical trial reported improvements in cognitive function among elderly participants supplemented with Pantetheine, highlighting its potential role in age-related cognitive decline .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (R)-N-(3-((2-Aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide exhibit significant anticancer properties. These compounds are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have shown effectiveness against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
There is growing evidence supporting the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease. The mechanism involves the modulation of neuroinflammatory responses and enhancement of neuronal survival pathways.
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes that are crucial in metabolic pathways associated with various diseases. This property can be harnessed for developing therapeutic agents aimed at metabolic disorders.
Synthesis of Peptides
In peptide synthesis, this compound serves as an important building block. Its unique functional groups facilitate the formation of peptide bonds, which are essential in constructing peptides with desired biological activities.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase activation.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, researchers found that treatment with the compound reduced neuronal death by 40% compared to control groups. This effect was attributed to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Induces apoptosis in cancer cells |
| Neuroprotective agent | Protects neurons from oxidative stress | |
| Biochemical Applications | Enzyme inhibition | Inhibits key metabolic enzymes |
| Peptide synthesis | Serves as a building block for peptide formation |
Chemical Reactions Analysis
Amide Bond Formation and Stability
The compound’s amide groups are central to its reactivity:
-
Synthesis via Carbodiimide Coupling : The aminoethylamide side chain suggests potential synthesis via carbodiimide-mediated coupling (e.g., EDC/HOBt) between a carboxylic acid and amine precursors. Such methods are detailed in patents for related antibody-drug conjugates (ADCs) .
-
pH-Dependent Stability : Amide bonds in similar structures show stability in neutral to slightly acidic conditions but hydrolyze under strong acidic or basic conditions .
Table 1: Conditions for Amide Bond Formation
| Reagent System | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| EDC/HOBt/DIPEA | DMF | 0–25°C | 75–90 | |
| HATU/DIEA | DCM | RT | 65–80 |
Hydroxyl Group Reactivity
The vicinal diol (2,4-dihydroxy) moiety enables oxidation and esterification:
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Periodate Oxidation : Vicinal diols are cleaved by NaIO₄ to form aldehydes, as observed in carbohydrate chemistry . This reaction is critical for generating reactive intermediates in ADC synthesis .
-
Esterification : Hydroxyl groups react with activated esters (e.g., NHS esters) or acyl chlorides under mild conditions. For example, succinylation of hydroxyls enhances water solubility .
Equation 1: Periodate Oxidation
Conditions: 0°C, aqueous buffer (pH 5–7), 1 hr .
Conjugation in Antibody-Drug Linkers
The compound’s aminoethylamide group is pivotal in ADC applications:
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Maleimide-Thiol Conjugation : The primary amine reacts with maleimide-functionalized linkers (e.g., SMCC) to form stable thioether bonds. This is a standard method for attaching payloads to antibodies .
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Enzymatic Cleavage : Peptide-containing linkers (e.g., Val-Cit-PABC) in ADCs are designed for protease-sensitive release, as described in patents for therapeutic conjugates .
Table 2: Conjugation Efficiency with Common Linkers
| Linker | Conjugation Site | Stability (t₁/₂) | Source |
|---|---|---|---|
| SMCC | Amine | >7 days (pH 7.4) | |
| Val-Cit-PABC | Amide | 2–4 hrs (lysosomal pH) |
Multi-Component Reactions (MCRs)
The Ugi four-component reaction (Ugi-4CR) has been employed to synthesize macrocycles with similar amide backbones, suggesting potential for generating derivatives:
-
Ugi Reaction : Combines aldehydes, amines, carboxylic acids, and isocyanides to form bis-amide products. This method is scalable and atom-economical .
Equation 2: Ugi-4CR Generic Pathway
Conditions: Toluene, NH₄Cl, RT, 24 hrs .
Degradation Pathways
-
Hydrolysis : The tertiary amide in the dimethylbutanamide core resists hydrolysis, while the aminoethylamide side chain is more labile under acidic conditions (pH <3) .
-
Oxidative Degradation : Air oxidation of hydroxyl groups forms ketones, necessitating inert storage conditions .
Analytical Characterization
Key methods for reaction monitoring:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Side Chains
Compound A : (2R)-2,4-Dihydroxy-N-[3-[[2-(2-hydroxyethoxy)ethyl]amino]-3-oxopropyl]-3,3-dimethylbutanamide (CAS: 380383-15-3)
- Molecular Formula : C₁₃H₂₆N₂O₆
- Key Differences: Replaces the aminoethyl group with a 2-(2-hydroxyethoxy)ethyl side chain. Introduces additional hydroxyl and ether groups, increasing hydrophilicity (logP reduced by ~1.2 compared to the target compound) .
- Applications : Likely used in solubility studies or as a precursor for hydrophilic conjugates.
Compound B : (2R)-2,4-Dihydroxy-3,3-dimethyl-N-{3-oxo-3-[(2-sulfanylethyl)amino]propyl}butanamide (Pantetheine)
- Molecular Formula : C₁₁H₂₂N₂O₄S
- Key Differences: Substitutes the aminoethyl group with a sulfanylethyl moiety. The thiol (-SH) group enables disulfide bond formation, critical in redox biochemistry (e.g., coenzyme A biosynthesis) .
- Applications : Integral to enzymatic pathways, contrasting with the target compound’s synthetic research focus.
Analogs with Extended Aliphatic Chains
Compound C : (R,E)-3-Chloro-N-(2-(3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanamido)ethyl)tetradec-2-enamide
- Molecular Formula : C₂₄H₄₂ClN₃O₅
- Key Differences :
- Applications : Targets enzymatic inhibition, unlike the shorter-chain target compound.
Comparative Data Table
Key Research Findings
Steric and Electronic Effects: The dimethylbutanamide core in the target compound and its analogs provides steric hindrance, influencing binding affinity in enzyme-substrate interactions. For example, Compound C’s extended chain improves specificity for bacterial FabB ketosynthase . The aminoethyl side chain in the target compound supports metal coordination, whereas Compound B’s thiol group facilitates redox reactivity .
Synthetic Utility :
Preparation Methods
Method Overview:
This approach involves the initial synthesis of a dihydroxy acid derivative, followed by amide coupling with an aminoethylamine derivative. The key steps include:
- Preparation of the dihydroxy acid intermediate through oxidation or hydrolysis of suitable precursors such as dihydroxy esters or lactones.
- Activation of the acid using coupling reagents like carbodiimides (e.g., EDC or DCC).
- Amide bond formation with 2-aminoethylamine derivatives, often protected with Boc or other groups to prevent side reactions.
Reaction Scheme:
Dihydroxy acid + 2-Aminoethylamine derivative → Amide linkage → Final compound
Operational Details:
- The dihydroxy acid can be synthesized from the corresponding dihydroxy ester via hydrolysis under basic conditions.
- Activation with N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvents like dichloromethane at 0°C to room temperature.
- Coupling with the aminoethylamine, often protected with tert-butoxycarbonyl (Boc), followed by deprotection under acidic conditions to yield the free amine.
Yield and Conditions:
| Step | Yield | Conditions |
|---|---|---|
| Acid activation | ~85% | DCC, DMF, 0°C to RT |
| Amide coupling | ~80% | DIPEA, DCM, RT |
| Deprotection | ~90% | TFA in DCM, RT |
Microwave-Assisted Synthesis
Method Overview:
Microwave irradiation accelerates the formation of the amide bond between the dihydroxy acid and aminoethylamine derivatives, significantly reducing reaction time and increasing yields.
Procedure:
- Dissolve the dihydroxy acid and aminoethylamine in ethanol with triethylamine.
- Subject the mixture to microwave irradiation at 160°C for approximately 3 hours.
- Post-reaction, concentrate and purify via silica gel chromatography.
Research Findings:
- Yield: Approximately 95%
- Reaction Conditions: Ethanol solvent, microwave irradiation at 160°C, 3 hours, with triethylamine as base.
Advantages:
- Reduced reaction time.
- High yield and purity.
- Mild operational conditions.
Stepwise Protection and Functionalization
Method Overview:
This approach involves protecting functional groups to prevent side reactions, followed by stepwise functionalization:
- Protect hydroxyl groups using silyl or acetal protecting groups.
- Introduce amino groups via nucleophilic substitution or reductive amination.
- Deprotect to yield the target compound.
Operational Details:
- Use trimethylchlorosilane (TMCS) to protect hydroxyl groups.
- React with aminoethylamine derivatives under controlled conditions.
- Deprotect using TBAF or acidic conditions.
Research Data:
| Step | Yield | Conditions |
|---|---|---|
| Protection | ~54% | TMCS, pyridine, 10-15°C, 3 hours |
| Coupling | ~60% | Aminoethylamine, room temp, 24 hours |
| Deprotection | Complete | TBAF, room temp |
Amide Bond Formation via Carbodiimide Coupling
Method Overview:
This is a classical peptide coupling strategy involving carbodiimide reagents like EDC or DCC, often in combination with N-hydroxysuccinimide (NHS) for enhanced efficiency.
Procedure:
- Activate the carboxylic acid of the dihydroxy compound with EDC/NHS in anhydrous DMF.
- Add aminoethylamine derivative with base (e.g., DIPEA).
- Stir at room temperature for 12-24 hours.
- Purify via chromatography.
Research Data:
| Yield | Conditions | Notes |
|---|---|---|
| ~78-80% | EDC/NHS, DMF, RT | Efficient activation |
Summary of Key Data and Reaction Conditions
| Method | Yield | Solvent | Temperature | Time | Reagents | Notes |
|---|---|---|---|---|---|---|
| Microwave-assisted | 95% | Ethanol | 160°C | 3 hours | Triethylamine | Fast, high yield |
| Carbodiimide coupling | 78-80% | DCM/DMF | RT | 12-24 hours | DCC/EDC | Widely used |
| Protection/deprotection | 54-60% | Toluene, acetone | 0-15°C | 3-72 hours | TMCS, TFA, TBAF | For selective functionalization |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (R)-N-(3-((2-aminoethyl)amino)-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide, and how is structural integrity verified?
- Methodology : Synthesis typically involves coupling reactions between intermediates like lactones and amines under nitrogen atmospheres. For example, tert-butyl ((S)-2-((R)-2,4-dihydroxy-3,3-dimethylbutanamido)propyl)carbamate (a related compound) was synthesized via 1,4-dioxane-mediated reactions, followed by purification using silica gel chromatography . Structural verification employs NMR (1H and 13C) and TLC to confirm regioselectivity and functional group integrity. High-resolution mass spectrometry (HRMS) further validates molecular weight .
Q. Which analytical techniques are critical for assessing purity and confirming the stereochemistry of this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, distinguishing diastereomers .
- TLC : Monitors reaction progress and detects byproducts .
- HPLC-HILIC : Resolves polar impurities, especially in hygroscopic intermediates .
- HRMS : Confirms molecular formula and isotopic patterns .
Q. How does the compound’s biochemical role compare to pantothenic acid (vitamin B5)?
- Methodology : Structural similarities (e.g., 2,4-dihydroxy-3,3-dimethylbutanamide backbone) suggest potential roles in coenzyme A biosynthesis or acyl carrier protein interactions. Comparative assays (e.g., enzyme inhibition studies or growth factor requirements in bacterial models) can elucidate functional overlap with DL-pantothenic acid .
Advanced Research Questions
Q. What strategies address challenges in purifying hygroscopic intermediates during synthesis?
- Methodology :
- Inert Atmosphere Handling : Use nitrogen/argon during drying and storage to prevent moisture absorption .
- Flash Chromatography : Employ gradients of ethyl acetate/methanol (85:15) for polar intermediates .
- Lyophilization : Stabilize hygroscopic hydrochloride salts for long-term storage .
Q. How do substituents on the benzylamide site influence pharmacological activity, and what rational design principles apply?
- Methodology :
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., 3-fluorobenzyl) enhance anticonvulsant activity in related amides, while electron-donating groups reduce efficacy. Docking studies and in vitro receptor binding assays (e.g., GABA-A or NMDA targets) can validate interactions .
- Multi-Ligand Design : Incorporate 3-fluorophenoxymethyl groups to improve blood-brain barrier penetration and potency .
Q. What in vitro and in vivo models are suitable for evaluating antimicrobial or neuropathic pain-modulating activity?
- Methodology :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative pathogens, with comparisons to bistramide A (a cytotoxic reference) .
- Neuropathic Pain Models : Formalin-induced pain assays in rodents to assess dose-dependent analgesia, benchmarked against phenytoin .
Q. How can conformational analysis via crystallography or computational modeling resolve catalytic states or receptor-binding modes?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., ketosynthases) to capture conformationally distinct states .
- Molecular Dynamics Simulations : Model interactions with receptors (e.g., CXCR2) to predict binding affinities and guide derivatization .
Q. What challenges arise during scale-up synthesis, and how can yields be optimized?
- Methodology :
- Process Chemistry : Replace batch reactions with flow chemistry for lactone-amine coupling to improve reproducibility .
- Solvent Optimization : Use 1,4-dioxane/water mixtures to enhance solubility of intermediates .
- Yield Tracking : Monitor regioselectivity via LC-MS to minimize byproduct formation during scale-up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
